molecular formula C7H16ClNO B2571658 (2R,3R)-3-Methoxy-2-methylpiperidine;hydrochloride CAS No. 2247103-75-7

(2R,3R)-3-Methoxy-2-methylpiperidine;hydrochloride

Cat. No. B2571658
CAS RN: 2247103-75-7
M. Wt: 165.66
InChI Key: SWFVERQPEIMDRX-ZJLYAJKPSA-N
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Description

The compound “(2R,3R)-3-Methoxy-2-methylpiperidine;hydrochloride” is a type of organic compound. It likely contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, it’s difficult to provide an analysis of this compound’s structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure. Piperidines, for example, can undergo a variety of reactions, including acylation, alkylation, and N-oxidation .

Scientific Research Applications

Metabolic Engineering for Biochemical Production

The compound has been utilized in the metabolic engineering of Corynebacterium glutamicum for the production of optically pure (2R,3R)-2,3-butanediol . This substance is a valuable platform chemical with applications in medicine, the chemical industry, and food sectors. The engineered strain demonstrated a high titer and productivity, making it a competitive candidate for industrial biochemical production .

Antifreeze Agent Development

Due to its properties, (2R,3R)-3-Methoxy-2-methylpiperidine;hydrochloride is used in the development of antifreeze agents . These agents are crucial for various industries, including automotive and aerospace, where they prevent the freezing of fluids under cold temperatures.

Chiral Synthesis in Pharmaceutical Applications

The compound’s ability to provide chiral groups in drugs highlights its importance in pharmaceutical applications . Chirality is a key factor in the efficacy and safety of many pharmaceuticals, and this compound aids in the synthesis of these essential chiral molecules.

Fuel Additive Research

It serves as a precursor for low freezing point fuels, which are used as additives to improve the properties of fuel, such as its combustion value . This application is particularly relevant in regions with extreme weather conditions.

Plasticizer and Moistening Agent Production

The compound is involved in the manufacture of plasticizers and moistening agents . These are additives that increase the plasticity or fluidity of materials, which is vital in the production of plastics and other polymers.

Synthetic Biology and Systematic Integrative Strategy

Recent advances in synthetic biology have leveraged (2R,3R)-3-Methoxy-2-methylpiperidine;hydrochloride for developing high-performance microbial cell factories . This integrative approach combines metabolic engineering and synthetic biology to improve titers, yields, and productivities of various biochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. Without more information, it’s difficult to speculate on the mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for this information .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on drug development and clinical trials .

properties

IUPAC Name

(2R,3R)-3-methoxy-2-methylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-6-7(9-2)4-3-5-8-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFVERQPEIMDRX-ZJLYAJKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CCCN1)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-3-Methoxy-2-methylpiperidine;hydrochloride

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